N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
Description
N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in nucleic acids
Properties
IUPAC Name |
N-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-8-6(10-5(2)11)3-7(12)9-4/h3H,1-2H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRGJARLRINZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction proceeds through the formation of ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which is then reacted with various amines to yield the corresponding acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with various amines, resulting in the substitution of the sulfanyl group with different functional groups.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Ethyl chloroacetate: Used in the initial alkylation step.
Potassium carbonate: Acts as a base in the reaction.
Various amines: Used for substitution reactions to form different acetamides.
Major Products Formed
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed when reacted with hydrazine hydrate.
2-anilino-6-methylpyrimidin-4(3H)-one: Formed when reacted with aniline.
Scientific Research Applications
N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of matrix metalloproteinases, which are involved in various diseases.
Biological Studies: It is used in the study of nucleic acid components and their analogs.
Material Science: The compound’s derivatives are used in the fabrication of functional supramolecular assemblies and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit matrix metalloproteinases by binding to the enzyme’s active site, thereby preventing the degradation of extracellular matrix components . This inhibition is crucial in the treatment of diseases such as cancer and arthritis.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar inhibitory effects on matrix metalloproteinases.
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: A closely related compound used in similar synthetic routes.
Uniqueness
N-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution reactions makes it a versatile compound in both synthetic and medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
